4-Nitrophenylacetic acid

描述

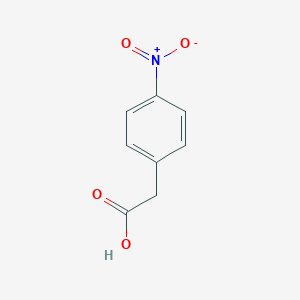

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBADLXQNJCMBKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059289 | |

| Record name | 4-Nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |

| Record name | p-Nitrophenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11203 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000291 [mmHg] | |

| Record name | p-Nitrophenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11203 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

104-03-0 | |

| Record name | (4-Nitrophenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenylacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07331 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-nitrophenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLB4P626RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Nitrophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylacetic acid, a pale yellow crystalline solid, is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of chemical entities. Its unique molecular structure, featuring a phenylacetic acid backbone substituted with a nitro group at the para position, imparts a distinct reactivity profile that is leveraged in the pharmaceutical, dye, and fine chemical industries. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key transformations, and an exploration of its applications in research and development.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective handling, application, and the development of new synthetic methodologies. The key quantitative data are summarized in the tables below for easy reference and comparison.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 104-03-0 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₈H₇NO₄ | [1][3][5][6][10][9] |

| Molecular Weight | 181.15 g/mol | [1][5][6][10][11][12][13] |

| Appearance | Pale yellow to beige crystalline powder | [2][3][10][12][14] |

| Melting Point | 150-156 °C | [1][2][3][6][10][8][11][15] |

| Boiling Point | 314.24 °C (rough estimate) | [2][5] |

| Density | 1.4283 g/cm³ (rough estimate) | [2][5][10] |

| pKa | 3.85 at 25 °C | [2][5][11] |

| Vapor Pressure | 2.91 x 10⁻⁵ mm Hg | [12][14] |

| Refractive Index | 1.5468 (estimate) | [2][5] |

Solubility Data

The solubility of this compound in various solvents at different temperatures is a critical parameter for its use in synthesis and purification processes.

| Solvent | Solubility | Reference |

| Water | Slightly soluble (3570 mg/L) | [7][11][15][16] |

| Methanol | Soluble | [10][16] |

| Ethanol | Soluble | [16] |

| Chloroform | Soluble | [10] |

| Benzene | Soluble | |

| Ether | Soluble | |

| N,N-Dimethylformamide (DMF) | Soluble | [16] |

| N,N-Dimethylacetamide (DMA) | Soluble | [16] |

| n-Propanol | Soluble | [16] |

| n-Butanol | Soluble | [16] |

| Ethyl acetate | Soluble | [16] |

| Isopropanol | Soluble | [16] |

| Isobutanol | Soluble | [16] |

| Acetonitrile | Soluble | [16] |

| Ethylene glycol (EG) | Soluble | [16] |

| Cyclohexane | Soluble | [16] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| C=O stretch (carboxylic acid) | 1700 |

| N-O stretch (nitro group) | 1520 (asymmetric), 1350 (symmetric) |

| C-H stretch (aromatic) | 3000-3100 |

| C=C stretch (aromatic) | 1450-1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~8.2 | Doublet | 2H | Aromatic protons ortho to -NO₂ |

| ~7.5 | Doublet | 2H | Aromatic protons meta to -NO₂ |

| ~3.8 | Singlet | 2H | -CH₂- |

¹³C NMR (Carbon-13 NMR) [12]

| Chemical Shift (δ) ppm | Assignment |

| ~176 | -COOH |

| ~147 | Aromatic C-NO₂ |

| ~142 | Aromatic C-CH₂ |

| ~131 | Aromatic CH meta to -NO₂ |

| ~124 | Aromatic CH ortho to -NO₂ |

| ~40 | -CH₂- |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of this compound.

| Ion | m/z |

| [M]⁺ | 181.04 |

| [M-OH]⁺ | 164.04 |

| [M-COOH]⁺ | 136.04 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent conversion to valuable intermediates for drug development.

Synthesis of this compound from p-Nitrobenzyl Cyanide

This established protocol involves the hydrolysis of p-nitrobenzyl cyanide.

Materials:

-

p-Nitrobenzyl cyanide

-

Concentrated sulfuric acid (sp. gr. 1.84)

-

Water

-

Ice

Procedure:

-

In a 1-liter round-bottomed flask, place 100 g (0.62 mole) of p-nitrobenzyl cyanide.

-

Prepare a solution of 300 mL (5.4 moles) of concentrated sulfuric acid in 280 mL of water.

-

Pour two-thirds of the acid solution onto the p-nitrobenzyl cyanide and shake the mixture well until the solid is thoroughly moistened.

-

Use the remaining acid solution to wash down any solid material adhering to the walls of the flask.

-

Attach a reflux condenser to the flask and heat the mixture until it boils. It is recommended to place the flask over a large hole in an asbestos (B1170538) board on a tripod to prevent superheating.

-

Continue boiling for fifteen minutes.

-

Dilute the warm reaction mixture with an equal volume of cold water and then cool it to 0°C or below in an ice bath.

-

Filter the precipitated solid and wash it several times with ice water.

-

To purify the product, dissolve the crude solid in 1600 mL of boiling water.

-

Filter the hot solution rapidly through a large, fluted filter paper. If any solid separates on the filter, redissolve it in a minimum amount of boiling water and filter this solution into the main filtrate.

-

Allow the filtrate to cool, whereupon this compound will crystallize as long, pale yellow needles.

-

Collect the crystals by filtration and dry them. The expected yield is 103–106 g (92–95%).

Reduction of this compound to 4-Aminophenylacetic Acid

The nitro group of this compound can be readily reduced to an amino group, a key transformation for the synthesis of many pharmaceutical compounds.

Materials:

-

This compound

-

6 N Aqueous ammonia

-

Hydrogen sulfide (B99878)

-

Glacial acetic acid

-

Ice

Procedure:

-

In a 1500-mL flask fitted with a gas inlet tube and a stopcock, add 500 mL of 6 N aqueous ammonia.

-

Slowly add 100 g (0.55 mole) of this compound with shaking to dissolve it.

-

Place the flask in an ice bath and saturate the solution with hydrogen sulfide gas, ensuring the temperature remains below 50°C.

-

After saturation, remove the stopper and gently boil the solution under a fume hood to expel excess hydrogen sulfide and ammonia. The solution will change color from dark orange-red to pale yellow.

-

Filter the hot solution by suction to remove the precipitated sulfur.

-

Rapidly stir 40 mL of glacial acetic acid into the hot filtrate.

-

4-Aminophenylacetic acid will crystallize out upon cooling.

-

Collect the crystals by filtration. The crude product can be recrystallized from 4 L of distilled water to yield 69–70 g (83–84%) of pure product.

Applications in Drug Development and Chemical Synthesis

This compound is a valuable precursor for a variety of molecules with significant biological and chemical interest.

Precursor to Atenolol

While not a direct precursor, this compound can be converted to intermediates used in the synthesis of the beta-blocker atenolol. The synthetic pathway involves the reduction of the nitro group to an amine, followed by further transformations to introduce the side chain characteristic of atenolol.

Synthesis of Pyrrolizinone Derivatives

This compound has been utilized in the synthesis of 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones, a class of compounds investigated for their potential as angiogenesis inhibitors. The synthesis typically involves the condensation of this compound with other reagents to construct the heterocyclic pyrrolizinone core.

Synthesis of Squaraine Dyes

This compound also serves as a starting material in the one-step construction of amino-substituted squaraine dyes. These dyes are of interest due to their strong absorption in the visible and near-infrared regions, making them suitable for applications in materials science and as fluorescent probes.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthetic processes described, the following diagrams are provided in the DOT language.

Caption: Synthesis of this compound.

Caption: Reduction to 4-Aminophenylacetic Acid.

Caption: Synthetic Applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Measures:

-

Always handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[1]

In case of fire, use appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam. When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[1]

Conclusion

This compound is a compound of significant interest to the scientific and industrial communities. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it an indispensable building block in organic synthesis. The detailed experimental protocols provided in this guide offer a practical resource for researchers engaged in the synthesis of this compound and its derivatives. The continued exploration of the chemistry of this compound is expected to lead to the development of novel pharmaceuticals, advanced materials, and innovative chemical processes.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound CAS#: 104-03-0 [m.chemicalbook.com]

- 3. This compound, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Actylis - this compound - API Intermediate - Catalyst [solutions.actylis.com]

- 5. This compound | 104-03-0 [chemicalbook.com]

- 6. 4-硝基苯乙酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 104-03-0 | TCI AMERICA [tcichemicals.com]

- 8. This compound, 99% | chemcraft.su [chemcraft.su]

- 9. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. Buy 4-Nitrophenyl acetic Acid 104-03-0 Online [nsrlaboratories.com]

- 11. parchem.com [parchem.com]

- 12. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. parchem.com [parchem.com]

- 14. p-Nitrophenylacetic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 15. This compound, 99% | Fisher Scientific [fishersci.ca]

- 16. pubs.acs.org [pubs.acs.org]

- 17. This compound(104-03-0) 1H NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to the Physical Properties of 4-Nitrophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylacetic acid (4-NPAA) is a derivative of phenylacetic acid featuring a nitro group at the para-position of the phenyl ring. This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, dyestuffs, and local anesthetics. Its utility in drug development is notable, particularly as a precursor for more complex active pharmaceutical ingredients (APIs) and in the synthesis of compounds investigated for activities such as angiogenesis inhibition.[1][2] A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation development.

This technical guide provides a detailed overview of the core physical properties of this compound, complete with experimental protocols for their determination and graphical representations of key workflows.

Core Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound, compiled from various chemical data sources.

General Properties

| Property | Value |

| CAS Number | 104-03-0 |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol [3][4] |

| Appearance | White to light yellow or beige crystalline powder[5][6][7] |

| Odor | Odorless |

Physicochemical Data

| Property | Value |

| Melting Point | 150-157 °C[5][6][7][8] |

| Boiling Point | 314.24 °C (rough estimate)[6][9] |

| Density | 1.4283 g/cm³ (rough estimate)[6][9] |

| pKa | 3.85 (at 25 °C)[6][10] |

| Vapor Pressure | 2.91 x 10⁻⁵ mm Hg[10][11] |

| LogP (Octanol-Water) | 1.39[10] |

Solubility Data

| Solvent | Solubility |

| Water | Slightly soluble; 3570 mg/L[5][6][10] |

| Methanol | Soluble[12] |

| Ethanol | Soluble[5] |

| Diethyl Ether | Soluble[5] |

| Benzene | Soluble[5] |

| Chloroform | Soluble |

| Acetonitrile | Soluble[12] |

| DMF | Soluble[12] |

| Cyclohexane | Low solubility[12] |

Note: Solubility is temperature-dependent. A detailed study shows that the mole fraction solubility increases with temperature across various solvents.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physical properties. The following sections outline standard laboratory protocols for key parameters.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0 °C), whereas impurities tend to depress and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a glass capillary tube (sealed at one end) to a height of 1-2 mm.[6][10] This is achieved by tapping the sealed end of the capillary on a hard surface.[13]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[13] A rapid initial heating can be used to find an approximate melting point, followed by a slower, more careful determination.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[10]

-

Reporting: The melting point is reported as the range from T1 to T2.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the chosen solvent (e.g., water, ethanol) in a sealed flask or vial.[9][14] The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.[12]

-

Equilibration: The flask is agitated in a temperature-controlled environment (e.g., a shaker bath set at 25 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is established between the dissolved and undissolved solid.[11][14]

-

Phase Separation: After equilibration, the suspension is allowed to settle. The saturated supernatant is then carefully separated from the excess solid, typically by centrifugation or filtration, ensuring the temperature is maintained.[14]

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3][14] This often involves preparing a calibration curve from standards of known concentrations.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/L or mol/L).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a weak acid like this compound, it can be determined by titration with a strong base.

Methodology:

-

Solution Preparation: A solution of this compound of known concentration is prepared in a beaker.

-

Titration Setup: A calibrated pH meter is placed in the solution. A burette is filled with a standardized strong base solution (e.g., 0.1 M NaOH).

-

Titration: The strong base is added to the acid solution in small, known increments. After each addition, the solution is stirred, and the pH is recorded.[5] Smaller increments should be used near the equivalence point where the pH changes rapidly.

-

Data Plotting: A titration curve is generated by plotting the recorded pH values (y-axis) against the volume of base added (x-axis).

-

pKa Determination: The equivalence point is identified from the steepest part of the curve. The volume of base at the half-equivalence point (half the volume of base required to reach the equivalence point) is then determined. The pH of the solution at this half-equivalence point is equal to the pKa of the acid.[5][8]

References

- 1. This compound | 104-03-0 [chemicalbook.com]

- 2. Actylis - this compound - API Intermediate - Catalyst [solutions.actylis.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. jcbsc.org [jcbsc.org]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. byjus.com [byjus.com]

- 11. enamine.net [enamine.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide to 4-Nitrophenylacetic Acid (CAS: 104-03-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylacetic acid, with the CAS number 104-03-0, is a crystalline organic compound that serves as a crucial intermediate in various synthetic processes.[1][2] Structurally, it is a derivative of phenylacetic acid with a nitro group substituted at the para position of the benzene (B151609) ring.[1] This substitution significantly influences its chemical reactivity and physical properties. While primarily recognized for its role as a precursor in the synthesis of pharmaceuticals, dyestuffs, and other complex organic molecules, its derivatives have shown potential in biological applications, including angiogenesis inhibition.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral analysis, and applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, facilitating easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 104-03-0 | [1] |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Appearance | Beige to yellow crystalline powder | [1] |

| Melting Point | 150-155 °C | [1] |

| Boiling Point | 314.24 °C (estimate) | [1] |

| Solubility | Slightly soluble in water | [3] |

| pKa | 3.85 (at 25 °C) | [1] |

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is through the hydrolysis of p-nitrophenylacetonitrile.[4] This reaction is typically carried out in the presence of a strong acid, such as sulfuric acid.

Experimental Protocol: Hydrolysis of p-Nitrophenylacetonitrile

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

p-Nitrobenzyl cyanide (p-nitrophenylacetonitrile)

-

Concentrated sulfuric acid (sp. gr. 1.84)

-

Water

-

Ice

Equipment:

-

1-L round-bottomed flask

-

Reflux condenser

-

Heating mantle or water bath

-

Beakers

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

In a 1-L round-bottomed flask, place 100 g (0.62 mole) of p-nitrobenzyl cyanide.

-

Prepare a solution of dilute sulfuric acid by cautiously adding 300 mL of concentrated sulfuric acid to 280 mL of water.

-

Pour two-thirds of the acid solution onto the p-nitrobenzyl cyanide in the flask. Swirl the flask to ensure the solid is thoroughly wetted.

-

Use the remaining one-third of the acid solution to wash down any solid adhering to the walls of the flask.

-

Attach a reflux condenser to the flask and heat the mixture to boiling. Continue boiling for 15 minutes. The reaction mixture will darken.

-

After the reaction is complete, dilute the mixture with an equal volume of cold water and then cool it to 0°C or below in an ice bath to precipitate the product.

-

Filter the crude this compound using a Buchner funnel.

-

Wash the precipitate several times with ice-cold water to remove any remaining acid.

Purification: Recrystallization

The crude product can be purified by recrystallization from hot water.

-

Dissolve the crude this compound in a minimum amount of boiling water.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Collect the purified crystals by filtration and wash with a small amount of cold water.

-

Dry the crystals in a desiccator.

The expected yield of purified this compound is typically high.

Synthesis Workflow Diagram```dot

Caption: this compound as a precursor to bioactive molecules.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound (CAS: 104-03-0) is a fundamentally important chemical intermediate with well-defined physicochemical properties and established synthetic routes. Its value in the fields of pharmaceutical sciences and chemical manufacturing is underscored by its versatility as a precursor to a wide array of more complex and often biologically active molecules. While direct modulation of signaling pathways by this compound has not been documented, its role as a foundational scaffold in the synthesis of potential therapeutics, such as angiogenesis inhibitors, solidifies its significance for researchers and professionals in drug development. This guide provides the essential technical information required for the informed handling, synthesis, and application of this key organic compound.

References

Technical Guide on the Melting Point of 4-Nitrophenylacetic Acid

This document provides a comprehensive overview of the physical property of melting point for 4-Nitrophenylacetic acid (CAS No. 104-03-0), targeted at researchers, scientists, and professionals in the field of drug development. It includes aggregated data, detailed experimental protocols for melting point determination, and a visualization of a relevant synthetic pathway.

Core Data: Melting Point of this compound

This compound is a crystalline solid, appearing as a light yellow to beige powder.[1][2] Its melting point is a key parameter for identification and purity assessment. A narrow melting range typically indicates high purity. The data from various suppliers and safety data sheets are summarized below.

| Melting Point Range (°C) | Melting Point Range (°F) | Source |

| 152 - 153 | 305.6 - 307.4 | Fisher Scientific[1] |

| 153.0 - 157.0 | 307.4 - 314.6 | Tokyo Chemical Industry[3] |

| 153 - 156 | 307.4 - 312.8 | Thermo Scientific Chemicals[2] |

| 152 - 155 | 305.6 - 311.0 | Chemcraft[4] |

| 150 - 155 | 302.0 - 311.0 | ChemicalBook, Sigma-Aldrich[5][6] |

| 149 - 156 | 300.2 - 312.8 | Thermo Scientific Chemicals[7] |

| 151 - 152 | 303.8 - 305.6 | Organic Syntheses[8] |

Experimental Protocol: Melting Point Determination

The melting point of this compound is determined using the capillary method. This can be performed with a digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube with an oil bath. The principle involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.[9][10]

Materials and Equipment:

-

This compound sample

-

Mortar and pestle

-

Glass capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp) or Thiele tube setup

-

Thermometer (calibrated)

-

Heating medium (e.g., silicone oil for Thiele tube)

Procedure:

-

Sample Preparation: Place a small amount of crystalline this compound on a clean, dry surface. Use a mortar and pestle to grind it into a fine powder. This ensures uniform packing and heat transfer.

-

Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample.[9] Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample should be approximately 1-2 mm high.[9][11]

-

Apparatus Setup:

-

Digital Apparatus: Insert the capillary tube into the designated slot in the heating block. Ensure the thermometer is correctly placed in its well.

-

Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or thread, aligning the sample with the thermometer bulb.[9] Clamp the thermometer so that the bulb and sample are immersed in the oil within the Thiele tube.

-

-

Heating and Observation:

-

Initial (Fast) Determination: Heat the apparatus rapidly to get an approximate melting range. This helps save time in subsequent, more precise measurements.

-

Precise (Slow) Determination: Allow the apparatus to cool to at least 10-20°C below the approximate melting point. Begin heating again at a slow, controlled rate of about 1-2°C per minute.[12]

-

-

Data Recording:

-

Purity Assessment: A pure compound will exhibit a sharp melting range, typically 0.5-1.5°C. Impurities tend to lower the melting point and broaden the melting range.[12]

Mandatory Visualization

The following diagrams illustrate key experimental and synthetic workflows relevant to this compound.

Caption: Workflow for Melting Point Determination.

Caption: Synthesis of this compound via Hydrolysis.[8]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various organic compounds.[13] Its applications include the preparation of pharmaceuticals, such as penicillin precursors, and other biologically active molecules like potential angiogenesis inhibitors.[5][13][14] Accurate determination of its melting point is essential for ensuring the purity of the starting material, which directly impacts the yield and purity of the final synthesized products.

References

- 1. fishersci.com [fishersci.com]

- 2. 128760500 [thermofisher.com]

- 3. This compound | 104-03-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound, 99% | chemcraft.su [chemcraft.su]

- 5. This compound | 104-03-0 [chemicalbook.com]

- 6. This compound ReagentPlus , 99 104-03-0 [sigmaaldrich.com]

- 7. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pennwest.edu [pennwest.edu]

- 11. byjus.com [byjus.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. Buy 4-Nitrophenyl acetic Acid 104-03-0 Online [nsrlaboratories.com]

- 14. Actylis - this compound - API Intermediate - Catalyst [solutions.actylis.com]

Solubility of 4-Nitrophenylacetic Acid in Organic Solvents: A Technical Guide

This technical guide provides an in-depth overview of the solubility of 4-nitrophenylacetic acid in various organic solvents, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental methodologies, and presents a logical workflow for solubility determination.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of organic solvents at temperatures from 283.15 K to 328.15 K. The mole fraction solubility generally increases with temperature. The data reveals that this compound exhibits the highest solubility in N,N-dimethyl formamide (B127407) (DMF) and the lowest in cyclohexane.[1][2][3] The order of solubility in the tested solvents is as follows: DMF > methanol (B129727) > N,N-dimethyl acetylammonia (DMA) > ethanol (B145695) > n-propanol > n-butanol > ethyl acetate (B1210297) > isopropanol (B130326) > isobutanol > acetonitrile (B52724) > ethylene (B1197577) glycol (EG) > water > cyclohexane.[1][2][3]

The following table summarizes the mole fraction solubility (x₁) of this compound in various organic solvents at different temperatures.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) x 10² |

| Methanol | 283.15 | 10.31 |

| 293.15 | 13.92 | |

| 303.15 | 18.45 | |

| 313.15 | 24.11 | |

| 323.15 | 31.25 | |

| 328.15 | 35.83 | |

| Ethanol | 283.15 | 6.23 |

| 293.15 | 8.35 | |

| 303.15 | 11.08 | |

| 313.15 | 14.59 | |

| 323.15 | 19.11 | |

| 328.15 | 22.01 | |

| n-Propanol | 283.15 | 5.21 |

| 293.15 | 6.94 | |

| 303.15 | 9.17 | |

| 313.15 | 12.04 | |

| 323.15 | 15.79 | |

| 328.15 | 18.23 | |

| Isopropanol | 283.15 | 3.55 |

| 293.15 | 4.73 | |

| 303.15 | 6.29 | |

| 313.15 | 8.32 | |

| 323.15 | 11.01 | |

| 328.15 | 12.79 | |

| n-Butanol | 283.15 | 4.53 |

| 293.15 | 6.01 | |

| 303.15 | 7.92 | |

| 313.15 | 10.41 | |

| 323.15 | 13.65 | |

| 328.15 | 15.76 | |

| Isobutanol | 283.15 | 3.29 |

| 293.15 | 4.36 | |

| 303.15 | 5.76 | |

| 313.15 | 7.58 | |

| 323.15 | 9.98 | |

| 328.15 | 11.55 | |

| Ethylene Glycol (EG) | 283.15 | 0.61 |

| 293.15 | 0.82 | |

| 303.15 | 1.11 | |

| 313.15 | 1.48 | |

| 323.15 | 1.99 | |

| 328.15 | 2.33 | |

| Ethyl Acetate | 283.15 | 4.31 |

| 293.15 | 5.86 | |

| 303.15 | 7.84 | |

| 313.15 | 10.41 | |

| 323.15 | 13.81 | |

| 328.15 | 15.99 | |

| Acetonitrile | 283.15 | 1.63 |

| 293.15 | 2.23 | |

| 303.15 | 3.03 | |

| 313.15 | 4.10 | |

| 323.15 | 5.54 | |

| 328.15 | 6.51 | |

| N,N-Dimethyl Formamide (DMF) | 283.15 | 22.84 |

| 293.15 | 27.81 | |

| 303.15 | 33.48 | |

| 313.15 | 39.95 | |

| 323.15 | 47.33 | |

| 328.15 | 51.81 | |

| N,N-Dimethyl Acetylammonia (DMA) | 283.15 | 7.61 |

| 293.15 | 9.83 | |

| 303.15 | 12.64 | |

| 313.15 | 16.14 | |

| 323.15 | 20.51 | |

| 328.15 | 23.19 | |

| Cyclohexane | 283.15 | 0.02 |

| 293.15 | 0.03 | |

| 303.15 | 0.04 | |

| 313.15 | 0.06 | |

| 323.15 | 0.08 | |

| 328.15 | 0.10 | |

| Water | 283.15 | 0.04 |

| 293.15 | 0.05 | |

| 303.15 | 0.07 | |

| 313.15 | 0.09 | |

| 323.15 | 0.11 | |

| 328.15 | 0.13 |

Experimental Protocol: Shake-Flask Method

The solubility data presented was obtained using the isothermal shake-flask method, a standard and reliable technique for determining the equilibrium solubility of a solid in a liquid.[1][3]

Materials and Apparatus:

-

This compound (solute)

-

Organic solvents (analytical grade)

-

Jacketed glass vessel

-

Magnetic stirrer

-

Thermostatic water bath

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a jacketed glass vessel.

-

The vessel is sealed to prevent solvent evaporation.

-

The mixture is continuously agitated using a magnetic stirrer at a constant temperature, maintained by the thermostatic water bath.

-

The suspension is stirred for a sufficient time (typically several hours) to ensure that solid-liquid equilibrium is reached.

-

After reaching equilibrium, the stirring is stopped, and the solution is allowed to stand undisturbed for a period to allow the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to remove any solid particles.

-

The collected sample is immediately diluted with a suitable solvent to prevent precipitation.

-

The concentration of this compound in the diluted sample is determined using a calibrated HPLC method.

-

The mole fraction solubility is then calculated from the measured concentration.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of this compound solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility measurement.

Factors Influencing Solubility

The solubility of this compound is significantly influenced by the properties of the solvent.[1] Key factors include:

-

Polarity: The high solubility in polar aprotic solvents like DMF and DMA suggests that strong dipole-dipole interactions between the solvent and the nitro and carboxylic acid groups of this compound play a crucial role.

-

Hydrogen Bonding: The ability of protic solvents like alcohols to act as both hydrogen bond donors and acceptors contributes to the dissolution of this compound.

-

Hildebrand Solubility Parameter: A close match between the Hildebrand solubility parameters of the solute and the solvent generally leads to higher solubility.[1] The dipolarity/polarizability of the solvents has been shown to greatly affect the solubility of this compound.[1]

Thermodynamic Modeling

The experimental solubility data has been successfully correlated using various thermodynamic models, including the Apelblat equation, the λh equation, the Wilson model, and the NRTL model.[1][2] Among these, the Apelblat equation was reported to provide a better fit for the experimental data in the studied solvents.[1][2] These models are essential for interpolating and extrapolating solubility data to different temperatures and for understanding the thermodynamic properties of the dissolution process.[1][2]

References

An In-depth Technical Guide to the Aqueous Solubility of 4-Nitrophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of 4-Nitrophenylacetic acid (4-NPAA), a key intermediate in the synthesis of various organic molecules, including dyestuffs and pharmaceuticals. This document outlines quantitative solubility data, detailed experimental protocols for its determination, and a discussion of the factors influencing its solubility in water.

Quantitative Solubility Data

The aqueous solubility of this compound is generally described as slight. However, quantitative data is available, demonstrating a clear dependence on temperature. A comprehensive study by Zhao et al. (2020) investigated the solubility of 4-NPAA in various solvents, including water, across a temperature range of 283.15 K to 328.15 K.[1][2] The study concluded that the mole fraction solubility of this compound in water increases with an increase in temperature.[1][2]

For practical laboratory applications, the following data provides a summary of available quantitative and qualitative solubility information.

| Parameter | Value | Conditions | Reference |

| Water Solubility | 3570 mg/L | Not Specified | Parchem |

| Water Solubility | Slightly soluble | Not Specified | TCI AMERICA[3], ChemicalBook[4][5], Fisher Scientific, United States Biological[6] |

| Temperature Dependence | Solubility increases with increasing temperature | 283.15 K to 328.15 K | Zhao et al. (2020)[1][2] |

Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent.[7][8] The following protocol provides a detailed methodology for determining the aqueous solubility of this compound.

2.1. Materials and Equipment

-

This compound (purity ≥98%)

-

Distilled or deionized water

-

Glass flasks with stoppers (e.g., 50 mL Erlenmeyer flasks)

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm pore size)

2.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of glass flasks containing a known volume of water. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the flasks for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is recommended to perform preliminary studies to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle. Subsequently, centrifuge the samples at the same temperature to ensure complete separation of the solid and liquid phases.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature. Immediately filter the aliquot using a syringe filter that has been pre-saturated with the solution to avoid loss of the analyte due to adsorption.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (e.g., water or a mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Data Analysis: Calculate the solubility of this compound in mg/L or mol/L based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizations

To further elucidate the experimental and theoretical aspects of this compound solubility, the following diagrams are provided.

Factors Influencing Solubility

The aqueous solubility of this compound is governed by a combination of its molecular properties and the conditions of the aqueous medium.

-

Temperature: As established by Zhao et al. (2020), an increase in temperature provides more kinetic energy to the solvent molecules, enabling them to more effectively break the intermolecular forces within the 4-NPAA crystal lattice, thus leading to higher solubility.[1][2]

-

pH: this compound is a weak acid due to its carboxylic acid functional group. In aqueous solutions, it can dissociate to form the 4-nitrophenylacetate anion. According to the principles of acid-base chemistry, increasing the pH of the solution will shift the equilibrium towards the deprotonated, anionic form.[9] This ionic form is significantly more polar than the neutral molecule, resulting in a substantial increase in water solubility at higher pH values.[9]

-

Molecular Structure and Polarity: The this compound molecule possesses both polar and non-polar regions. The carboxylic acid (-COOH) and nitro (-NO2) groups are polar and capable of forming hydrogen bonds with water molecules, which promotes solubility.[10][11] Conversely, the phenyl ring is non-polar and contributes to the hydrophobic character of the molecule. The overall "slight" solubility in water reflects the balance between these hydrophilic and hydrophobic moieties.[10][11]

Conclusion

This technical guide has summarized the key aspects of this compound's aqueous solubility. The provided data and experimental protocol offer a solid foundation for researchers and drug development professionals working with this compound. A thorough understanding of the factors influencing its solubility, particularly temperature and pH, is critical for optimizing its use in various applications, from synthetic chemistry to formulation development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Collection - Solubility Modeling, Solvent Effect, and Dissolution Properties of 4âNitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K - Journal of Chemical & Engineering Data - Figshare [figshare.com]

- 3. This compound | 104-03-0 | TCI AMERICA [tcichemicals.com]

- 4. This compound CAS#: 104-03-0 [m.chemicalbook.com]

- 5. This compound | 104-03-0 [chemicalbook.com]

- 6. usbio.net [usbio.net]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. reddit.com [reddit.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. youtube.com [youtube.com]

Spectroscopic Profile of 4-Nitrophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitrophenylacetic acid (CAS No: 104-03-0). The information is presented in a structured format to facilitate easy reference and comparison, catering to the needs of researchers, scientists, and professionals in drug development. This document includes tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.15 | Doublet | 2H | Ar-H (ortho to NO₂) |

| ~7.45 | Doublet | 2H | Ar-H (meta to NO₂) |

| ~3.75 | Singlet | 2H | -CH ₂- |

| ~11.0 (broad) | Singlet | 1H | -COOH |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C =O |

| ~147 | Ar-C -NO₂ |

| ~142 | Ar-C -CH₂ |

| ~131 | Ar-C H (meta to NO₂) |

| ~124 | Ar-C H (ortho to NO₂) |

| ~41 | -C H₂- |

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch (Carboxylic acid) |

| 1700 | Strong | C=O stretch (Carboxylic acid) |

| 1520 | Strong | N-O asymmetric stretch (Nitro group) |

| 1350 | Strong | N-O symmetric stretch (Nitro group) |

| 1300 | Medium | C-O stretch (Carboxylic acid) |

| 920 | Medium, Broad | O-H bend (Carboxylic acid dimer) |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 181.0 | 99.99 | [M]⁺ (Molecular Ion) |

| 136.0 | 36.70 | [M - COOH]⁺ |

| 91.0 | 59.60 | [C₇H₇]⁺ (Tropylium ion) |

| 77.0 | 34.50 | [C₆H₅]⁺ (Phenyl ion) |

| 44.0 | 23.80 | [COOH]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tube (5 mm diameter)

-

Vial and pipette

-

Cotton or glass wool

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently swirl or vortex the vial to dissolve the sample completely.

-

Prepare a filter by placing a small plug of cotton or glass wool into a Pasteur pipette.

-

Filter the solution through the prepared pipette directly into the NMR tube to remove any particulate matter.

-

Ensure the liquid column in the NMR tube is approximately 4-5 cm high.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

-

Acquire the ¹H spectrum using standard acquisition parameters.

-

For the ¹³C spectrum, use a proton-decoupled pulse sequence with an adequate number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Assign the peaks to the corresponding nuclei in the this compound molecule.

-

FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared absorption spectrum of solid this compound.

Materials:

-

This compound (1-2 mg)

-

Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press and die set

-

FT-IR spectrometer

Procedure:

-

Sample Preparation:

-

Place 1-2 mg of this compound into a clean, dry agate mortar.

-

Grind the sample to a fine powder.

-

Add 100-200 mg of dried KBr to the mortar.

-

Gently but thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained.

-

Transfer the powder mixture into the pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[1][2][3]

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Identify the characteristic absorption bands in the spectrum.

-

Assign the observed bands to the corresponding functional group vibrations within the this compound molecule.

-

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound

-

Mass spectrometer with an Electron Ionization (EI) source and a solid probe or GC inlet.

Procedure:

-

Sample Introduction:

-

Introduce a small amount of the solid sample directly into the ion source using a solid probe. Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a Gas Chromatography (GC) inlet.

-

-

Data Acquisition:

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Processing:

-

The mass spectrum is generated as a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern by identifying the major fragment ions.

-

Propose fragmentation pathways to explain the formation of the observed fragment ions, which helps in confirming the structure of the molecule.[4][5]

-

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Nitrophenylacetic Acid

This guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-nitrophenylacetic acid, tailored for researchers, scientists, and professionals in the field of drug development. The document details the expected chemical shifts, multiplicities, and coupling constants, alongside a thorough experimental protocol for acquiring the spectrum.

Molecular Structure and Proton Environments

This compound possesses a distinct set of proton environments that give rise to a characteristic 1H NMR spectrum. The molecule consists of a para-substituted benzene (B151609) ring and a methylene (B1212753) group adjacent to a carboxylic acid. The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic protons.

1H NMR Spectral Data

The 1H NMR spectrum of this compound exhibits signals corresponding to the aromatic protons, the methylene protons, and the carboxylic acid proton. The chemical shifts are highly dependent on the solvent used for analysis. Below is a summary of typical data observed in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H-2, H-6 (aromatic) | ~ 8.20 | Doublet (d) | 2H | ~ 8.8 |

| H-3, H-5 (aromatic) | ~ 7.55 | Doublet (d) | 2H | ~ 8.8 |

| Methylene (-CH2-) | ~ 3.85 | Singlet (s) | 2H | N/A |

| Carboxylic Acid (-COOH) | ~ 12.5 (broad) | Singlet (s) | 1H | N/A |

Note: Chemical shifts can vary slightly depending on the concentration and the specific spectrometer used.

Experimental Protocol for 1H NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of a high-quality 1H NMR spectrum of this compound.

3.1. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolution: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Solubilization: Securely cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution to confirm the absence of any particulate matter.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak is common.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard proton probe is recommended.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is appropriate.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds will provide adequate resolution.

-

Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6-8 ppm, is suitable to cover the expected chemical shifts.

-

3.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption peaks. Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d5 at 2.50 ppm).

-

Integration and Peak Picking: Integrate all signals to determine the relative proton ratios. Identify the chemical shift of each peak.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with its proton assignments.

Caption: Molecular structure of this compound with proton assignments.

In-Depth Technical Guide to the 13C NMR of 4-Nitrophenylacetic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of molecules like 4-nitrophenylacetic acid is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a powerful analytical tool for elucidating the carbon framework of organic compounds. This guide provides a detailed overview of the 13C NMR data for this compound, a comprehensive experimental protocol for data acquisition, and a structural representation.

13C NMR Data for this compound

The 13C NMR spectrum of this compound presents a distinct set of signals corresponding to each unique carbon environment within the molecule. The chemical shifts are influenced by the electronic environment, including the effects of the aromatic ring, the carboxylic acid group, and the strongly electron-withdrawing nitro group.

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values are calculated based on established algorithms and provide a reliable reference for spectral interpretation.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 (C-NO2) | 147.3 |

| C2/C6 (CH) | 130.8 |

| C3/C5 (CH) | 123.8 |

| C4 (C-CH2) | 142.1 |

| C7 (CH2) | 40.7 |

| C8 (C=O) | 176.5 |

Note: These are predicted chemical shift values. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Structural Representation

To provide a clear visual reference for the assignment of the 13C NMR signals, the chemical structure of this compound is presented below. The diagram illustrates the numbering of the carbon atoms corresponding to the data in the table.

Caption: Chemical structure of this compound with carbon numbering.

Experimental Protocol for 13C NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a proton-decoupled 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Dissolve approximately 20-50 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl3), Deuterated Dimethyl Sulfoxide (DMSO-d6), or Deuterated Methanol (CD3OD)). The choice of solvent may depend on the solubility of the compound and the desired chemical shift reference.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

The experiment should be performed on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.

-

Tune and match the 13C probe to the resonant frequency.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent to ensure field stability.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Time (AQ): Set to approximately 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei, particularly the quaternary carbons.

-

Pulse Width (P1): Calibrate a 90° pulse for the 13C channel. For routine spectra, a 30° or 45° flip angle can be used to reduce the overall experiment time.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., -10 to 210 ppm) is generally sufficient to cover the expected chemical shift range for most organic molecules.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (typically ranging from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

-

Temperature: The experiment is typically run at a constant temperature, usually around 298 K (25 °C).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Reference the spectrum to the solvent peak or the internal standard (TMS).

-

Integrate the signals if quantitative analysis is required, although for standard 13C NMR, the peak intensities are not always directly proportional to the number of carbons.

This comprehensive guide provides the necessary data and protocols for the analysis of this compound using 13C NMR spectroscopy, aiding researchers in their structural elucidation and drug development endeavors.

An In-Depth Technical Guide to the Infrared Spectrum Analysis of 4-Nitrophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-transform infrared (FTIR) spectrum of 4-nitrophenylacetic acid. It includes a detailed breakdown of the characteristic absorption bands, a standard experimental protocol for spectral acquisition, and a logical workflow for the analysis process. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

Introduction to IR Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of IR radiation at various frequencies, a unique spectral fingerprint of the molecule can be obtained. For this compound (C₈H₇NO₄), a compound often used as an intermediate in pharmaceutical synthesis, IR spectroscopy provides critical information for structural confirmation and purity assessment. The key functional groups that give rise to characteristic absorption bands in its spectrum are the carboxylic acid (-COOH), the nitro group (-NO₂), the aromatic ring, and the methylene (B1212753) bridge (-CH₂-).

Quantitative Infrared Spectral Data

The FTIR spectrum of this compound, typically obtained from a solid sample prepared as a potassium bromide (KBr) pellet, exhibits several key absorption bands. The precise positions of these bands can vary slightly depending on the sample preparation and instrument conditions. The following table summarizes the principal absorption peaks, their intensities, and the corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~3100 - 2500 | Broad, Strong | Carboxylic Acid O-H | Stretching |

| ~1700 | Strong | Carboxylic Acid C=O | Stretching |

| ~1600 | Medium | Aromatic C=C | Stretching |

| ~1520 | Strong | Nitro N-O | Asymmetric Stretching |

| ~1450 | Medium | Methylene C-H | Bending (Scissoring) |

| ~1345 | Strong | Nitro N-O | Symmetric Stretching |

| ~1300 | Medium | Carboxylic Acid C-O | Stretching |

| ~850 | Medium | Aromatic C-H | Out-of-plane Bending (para-disubstituted) |

Interpretation of the Spectrum

The IR spectrum of this compound is characterized by several distinct regions:

-

The O-H Stretching Region (3100 - 2500 cm⁻¹): A very broad and strong absorption band is observed in this region, which is characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer.

-

The C=O Stretching Region (~1700 cm⁻¹): A strong, sharp peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid. Its position indicates the presence of a saturated carboxylic acid.

-

The Nitro Group Region (~1520 and ~1345 cm⁻¹): Two strong absorptions are characteristic of the nitro group. The band at higher frequency (~1520 cm⁻¹) is due to the asymmetric stretching of the N-O bonds, while the one at lower frequency (~1345 cm⁻¹) is from the symmetric stretch.

-

The Fingerprint Region (< 1600 cm⁻¹): This region contains a wealth of information. Key peaks include the C=C stretching of the aromatic ring (~1600 cm⁻¹), the scissoring motion of the CH₂ group (~1450 cm⁻¹), the C-O stretching of the carboxylic acid (~1300 cm⁻¹), and a medium-intensity band around 850 cm⁻¹ which is indicative of a para-disubstituted benzene (B151609) ring.

Experimental Protocol: KBr Pellet Method for Solid Samples

The potassium bromide (KBr) pellet technique is a common and effective method for obtaining high-quality IR spectra of solid samples.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

This compound (sample)

-

Spectroscopy-grade potassium bromide (KBr), dried

-

Spatula

-

Analytical balance

Procedure:

-

Drying: Ensure the KBr is thoroughly dry by heating it in an oven at ~110°C for several hours and then cooling it in a desiccator. Moisture will cause significant interference in the O-H region of the spectrum.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.

-

Grinding and Mixing: Add the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce scattering of the IR beam.

-

Pellet Formation: Transfer a portion of the powdered mixture into the collar of the pellet die. Assemble the die and place it in a hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for a few minutes. The pressure will cause the KBr to flow and form a transparent or translucent pellet.

-

Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Scan: Record a background spectrum with an empty sample compartment to account for atmospheric water and carbon dioxide.

-

Sample Scan: Acquire the IR spectrum of the this compound pellet. The typical scanning range is 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for IR Spectrum Analysis

The process of analyzing the IR spectrum of this compound can be visualized as a systematic workflow, from sample handling to final interpretation.

Caption: Workflow for FTIR analysis of this compound.

This comprehensive guide provides the necessary information for the successful acquisition and interpretation of the infrared spectrum of this compound, a crucial step in the quality control and characterization of this important pharmaceutical intermediate.

An In-Depth Technical Guide to the UV-Vis Absorbance Spectrum of 4-Nitrophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorbance spectrum of 4-nitrophenylacetic acid (4-NPA). 4-NPA is a critical intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quantification, and physicochemical characterization. This document outlines the key spectral features of 4-NPA, details experimental protocols for its analysis, and discusses the influence of environmental factors such as pH and solvent polarity on its UV-Vis absorbance.

Core Concepts: The Chromophore and Electronic Transitions

The UV-Vis absorbance of this compound is primarily governed by the electronic transitions within the nitrophenyl chromophore. The presence of the nitro group (-NO₂) ortho and para to the phenyl ring, a strong electron-withdrawing group, in conjunction with the phenylacetic acid moiety, gives rise to characteristic absorption bands in the UV region. These absorptions are attributed to π → π* and n → π* electronic transitions. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the chemical environment.

Quantitative UV-Vis Spectral Data

The UV-Vis spectral parameters of this compound are significantly influenced by the solvent and the pH of the medium. The ionization of the carboxylic acid group and potential electronic interactions with the solvent alter the energy levels of the molecular orbitals involved in the electronic transitions.

| Solvent/Medium | pH | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Species |

| Methanol | Neutral | 274 | Data not available | Undissociated acid |

| Water | Acidic | ~280 | Data not available | Undissociated acid |

| Water | Basic (alkaline) | ~400 | Data not available | Dissociated acid (anion) |